3-bromo-5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Introduction of the bromofuran moiety: This step involves bromination reactions using reagents like N-bromosuccinimide (NBS) to introduce the bromine atoms at specific positions on the furan ring.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) under radical conditions.
Formation of the carboxamide group: This involves amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or ethers.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific enzymes or receptors. Its pyrazolo[1,5-a]pyrimidine core is known for its activity against various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-bromo-5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The pyrazolo[1,5-a]pyrimidine core is particularly known for its ability to inhibit kinases and other enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the bromine atom at the 3-position, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 3-bromo-5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide makes it unique compared to similar compounds. These groups contribute to its high reactivity, potential biological activity, and ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
3-bromo-5-(5-bromofuran-2-yl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br2F3N4O2/c1-10(11-5-3-2-4-6-11)26-19(30)17-16(22)18-27-12(13-7-8-15(21)31-13)9-14(20(23,24)25)29(18)28-17/h2-10H,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYYYNJDPDFTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=C(O4)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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